molecular formula C16H12FeN3O7-3 B12788271 Ferrocenium picrate CAS No. 11077-21-7

Ferrocenium picrate

Cat. No.: B12788271
CAS No.: 11077-21-7
M. Wt: 414.13 g/mol
InChI Key: WTZXGPNJQZACFU-UHFFFAOYSA-M
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Description

Ferrocenium picrate is an organometallic compound that combines the ferrocenium cation with the picrate anion. Ferrocenium is the oxidized form of ferrocene, a well-known metallocene with iron sandwiched between two cyclopentadienyl rings. Picrate is the anion derived from picric acid, a nitroaromatic compound. The combination of these two components results in a compound with unique electrochemical and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenium picrate can be synthesized through the oxidation of ferrocene using an oxidizing agent such as silver picrate. The reaction typically occurs in an organic solvent like dichloromethane. The general reaction is as follows:

Fe(C5H5)2+AgPic[Fe(C5H5)2]+Pic+Ag\text{Fe(C}_5\text{H}_5\text{)}_2 + \text{AgPic} \rightarrow \text{[Fe(C}_5\text{H}_5\text{)}_2\text{]}^+\text{Pic}^- + \text{Ag} Fe(C5​H5​)2​+AgPic→[Fe(C5​H5​)2​]+Pic−+Ag

where Fe(C₅H₅)₂ is ferrocene, AgPic is silver picrate, and [Fe(C₅H₅)₂]⁺Pic⁻ is this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ferrocenium picrate undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The ferrocenium cation can be reduced back to ferrocene, and vice versa.

    Substitution Reactions: The cyclopentadienyl rings in ferrocenium can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Silver picrate, ferric chloride.

    Reducing Agents: Sodium borohydride, zinc dust.

    Solvents: Dichloromethane, acetonitrile.

Major Products

    Reduction: Ferrocene.

    Substitution: Various substituted ferrocenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of ferrocenium picrate involves its redox properties. The ferrocenium cation can accept or donate an electron, making it a versatile redox agent. In biological systems, it can generate reactive oxygen species through a Fenton-like mechanism, leading to DNA cleavage . The molecular targets include DNA and other biomolecules that can undergo oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The neutral form of ferrocenium, widely used in organometallic chemistry.

    Ferrocenium Hexafluorophosphate: Another ferrocenium salt with different anionic counterpart.

    Ferrocenium Tetrafluoroborate: Similar to ferrocenium picrate but with tetrafluoroborate anion.

Uniqueness

The combination of ferrocenium’s redox activity and picrate’s nitroaromatic characteristics makes it a compound of interest in various fields .

Properties

CAS No.

11077-21-7

Molecular Formula

C16H12FeN3O7-3

Molecular Weight

414.13 g/mol

IUPAC Name

cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate

InChI

InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1

InChI Key

WTZXGPNJQZACFU-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe]

Origin of Product

United States

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